

Application Note: Fluorescent Labeling of H-Met-Lys-OH

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Compound of Interest

Compound Name: *H-Met-Lys-OH*

Cat. No.: *B1336571*

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Introduction

Fluorescently labeled peptides are indispensable tools in biomedical research and drug development, enabling sensitive and specific tracking in a multitude of applications.^{[1][2]} These applications include cellular imaging, monitoring drug delivery, studying protein-protein interactions, and high-throughput screening assays.^{[1][3]} The tripeptide **H-Met-Lys-OH** possesses two primary nucleophilic sites suitable for labeling: the N-terminal α -amino group and the ϵ -amino group of the lysine side chain. Additionally, the C-terminal carboxylic acid can be targeted for conjugation.^{[4][5]} This application note provides detailed protocols for the fluorescent labeling of **H-Met-Lys-OH**, focusing on two robust chemical strategies: amine labeling using N-hydroxysuccinimide (NHS) esters and carboxyl group labeling via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with NHS.

The choice of fluorescent dye is a critical consideration and should be tailored to the specific experimental requirements, such as the available excitation and emission wavelengths of the detection instrumentation, photostability, and quantum yield.^[6] This document will provide a general framework that can be adapted for a variety of commercially available fluorescent tags.

Labeling Chemistries

The two primary strategies for labeling **H-Met-Lys-OH** are outlined below. The selection of the method depends on the desired location of the fluorescent tag and the potential impact on the

peptide's biological activity.

- **Amine Labeling (N-terminus and Lysine Side Chain):** This is the most common approach, utilizing NHS-ester functionalized dyes that react with primary amines at a slightly basic pH (7-9) to form stable amide bonds.^[7] Since **H-Met-Lys-OH** has two primary amines, this method will likely result in a mixture of singly and doubly labeled products. Controlling the molar ratio of dye to peptide can favor mono-labeling.^[8]
- **Carboxyl Labeling (C-terminus):** This strategy targets the C-terminal carboxyl group. The reaction is typically mediated by a carbodiimide, such as EDC, which activates the carboxyl group to form a reactive O-acylisourea intermediate.^[9] This intermediate can then react with an amine-functionalized fluorescent dye. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to the EDC reaction increases efficiency by forming a more stable NHS ester intermediate, which then efficiently reacts with the amine-containing dye.^{[10][11]}

Experimental Protocols

Protocol 1: Amine Labeling with NHS-Ester Dyes

This protocol describes the labeling of the primary amines of **H-Met-Lys-OH** with an NHS-ester functionalized fluorescent dye.

Materials:

- **H-Met-Lys-OH**
- Amine-reactive fluorescent dye (NHS ester)
- Reaction Buffer: 0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.3-8.5.^{[7][12]} Avoid buffers containing primary amines like Tris.^[7]
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Quenching Solution: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0
- Purification columns (RP-HPLC or Size-Exclusion Chromatography)

- Lyophilizer

Procedure:

- Peptide Preparation: Dissolve **H-Met-Lys-OH** in the Reaction Buffer to a final concentration of 1-10 mg/mL.
- Dye Preparation: Immediately before use, dissolve the NHS-ester dye in a small amount of DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).^[7] Allow the dye vial to equilibrate to room temperature before opening to prevent moisture condensation.^[7]
- Labeling Reaction:
 - Calculate the required amount of dye. A 8- to 20-fold molar excess of the dye over the peptide is recommended as a starting point to achieve efficient labeling.^[8]^[12]
 - Add the calculated volume of the dye stock solution to the peptide solution while gently vortexing.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.^[13]
- Quenching: Add the Quenching Solution to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.^[8]^[14]
- Purification: Remove unreacted dye and by-products. This is a critical step.
 - Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the method of choice for achieving high purity and separating mono-labeled, di-labeled, and unlabeled peptides.^[6]^[15] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.^[15]
 - Size-Exclusion Chromatography (SEC): For rapid desalting and removal of free dye from peptides larger than 1000 Da, a desalting column can be used.^[8] Sephadex LH-20 has also been reported to be effective for purifying fluorescently tagged peptides.^[13]^[16]
- Lyophilization: Lyophilize the purified fractions containing the labeled peptide to obtain a stable powder.

Protocol 2: Carboxyl Group Labeling with EDC/NHS and an Amine-Functionalized Dye

This protocol details the labeling of the C-terminal carboxyl group of **H-Met-Lys-OH**.

Materials:

- **H-Met-Lys-OH**
- Amine-functionalized fluorescent dye[17]
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[10][18]
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[10]
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5
- Purification columns (RP-HPLC)
- Lyophilizer

Procedure:

- Peptide and Dye Preparation: Dissolve **H-Met-Lys-OH** in the Activation Buffer. Dissolve the amine-functionalized dye in the Coupling Buffer.
- Carboxyl Group Activation:
 - Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
 - Add a 1.5 to 5-fold molar excess of EDC and Sulfo-NHS to the peptide solution.[14]
 - Incubate for 15-30 minutes at room temperature to activate the carboxyl group and form the semi-stable Sulfo-NHS ester.[10][14]

- Conjugation Reaction:
 - Immediately add the activated peptide solution to the amine-functionalized dye solution. The molar ratio of activated peptide to dye can be optimized, but a starting point of 1:10 (peptide:dye) may be used to drive the reaction, especially if the peptide's amino groups have not been protected.
 - Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.
 - Incubate for 2-4 hours at room temperature, protected from light.
- Quenching: Add the Quenching Solution to stop the reaction. Incubate for 30 minutes.
- Purification: Purify the labeled peptide using RP-HPLC as described in Protocol 1. This is essential to remove unreacted dye, peptide, and coupling reagents.
- Lyophilization: Lyophilize the purified fractions to obtain the final product.

Characterization

Proper characterization is crucial to confirm successful labeling and assess the purity of the final product.

- Mass Spectrometry: Use MALDI-TOF or ESI-MS to confirm the covalent attachment of the fluorescent dye.^[8] The mass of the labeled peptide should be equal to the sum of the mass of the unlabeled peptide and the mass of the fluorescent dye moiety.^[8]
- RP-HPLC: Assess the purity of the labeled peptide. A single, well-defined peak corresponding to the fluorescently labeled peptide indicates high purity.^[15]
- Fluorescence Spectroscopy: Characterize the photophysical properties of the labeled peptide, including its excitation and emission maxima, quantum yield, and fluorescence lifetime.^[19] These properties can be influenced by the local environment of the dye.^[20]

Data Presentation

Quantitative data from the labeling and characterization process should be summarized for clarity and reproducibility.

Table 1: Summary of Labeling Reaction Parameters

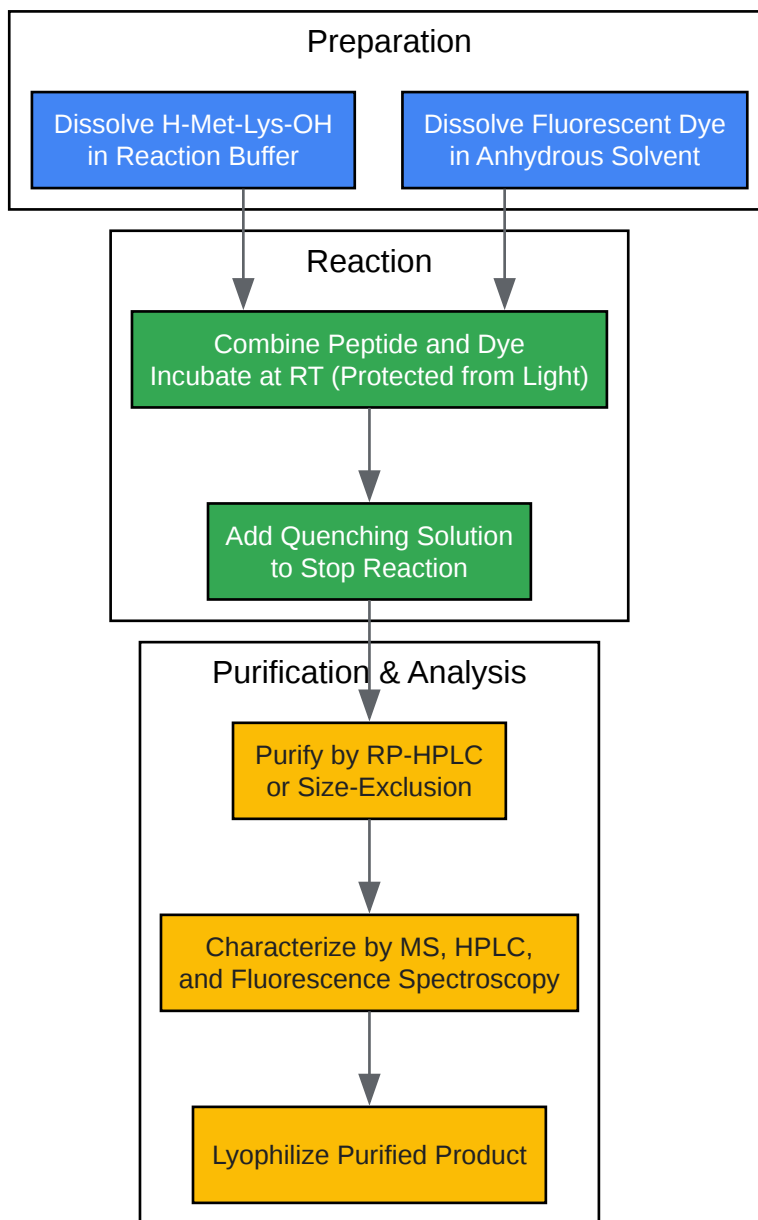
Parameter	Amine Labeling (NHS-Ester)	Carboxyl Labeling (EDC/NHS)
Peptide Concentration	1-10 mg/mL	1-10 mg/mL
Molar Ratio (Dye:Peptide)	8:1 to 20:1	10:1 (Amine-Dye:Peptide)
Molar Ratio (EDC:Peptide)	N/A	1.5:1 to 5:1
Molar Ratio (Sulfo-NHS:Peptide)	N/A	1.5:1 to 5:1
Reaction pH	8.3 - 8.5	Activation: 4.7-6.0, Coupling: 7.2-7.5
Reaction Time	1-2 hours	Activation: 15-30 min, Coupling: 2-4 hours
Reaction Temperature	Room Temperature (20-25°C)	Room Temperature (20-25°C)

Table 2: Characterization of Fluorescently Labeled **H-Met-Lys-OH**

Parameter	Expected Value/Method	Purpose
Purity	>95% (as determined by RP-HPLC)	Ensures removal of unreacted reagents
Molecular Weight	Theoretical Mass \pm 1 Da (by MS)	Confirms covalent attachment of the dye
Excitation Maximum (λ_{ex})	Dye-specific (e.g., ~494 nm for Fluorescein)	Defines optimal excitation wavelength
Emission Maximum (λ_{em})	Dye-specific (e.g., ~518 nm for Fluorescein)	Defines optimal emission wavelength
Labeling Efficiency	Calculated based on HPLC peak areas or UV-Vis	Determines the yield of the reaction

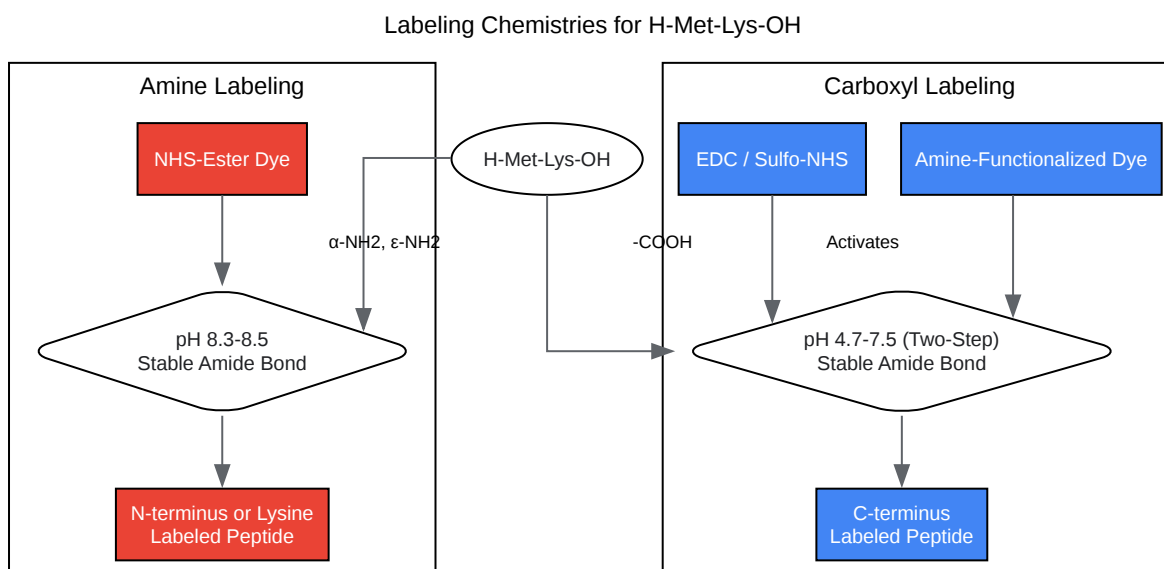
Visualizations

General Workflow for Fluorescent Labeling of H-Met-Lys-OH



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Caption: General workflow for fluorescent labeling of peptides.



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Caption: Strategies for labeling amine and carboxyl groups on **H-Met-Lys-OH**.

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